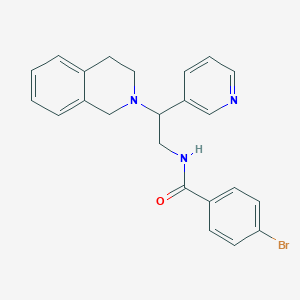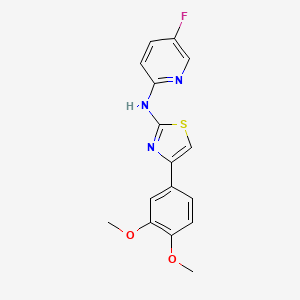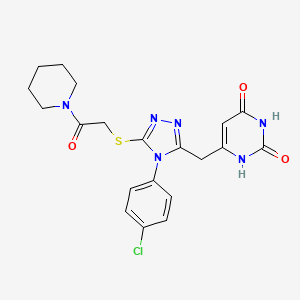
4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of benzamides and is also known as BIBP3226.
Scientific Research Applications
Selective Histamine-3 Receptor Antagonists
Compounds related to the specified chemical have been explored for their potential as selective histamine-3 (H3) receptor antagonists. These antagonists can influence neurotransmitter release in the brain, offering therapeutic potential for conditions such as sleep disorders, obesity, and cognitive impairments. A study detailed the synthesis and evaluation of a series of derivatives showing potent in vitro binding and functional activities at the H3 receptor, indicating good selectivity against other neurotransmitters and favorable pharmacokinetic properties (Zhou et al., 2012).
Bromination and Nucleophilic Substitution Reactions
Research into the bromination of isoquinolines, including those structurally similar to the given compound, has provided insights into regioselective monobromination processes. These processes are crucial for synthesizing various brominated derivatives, which are valuable intermediates in organic synthesis. The reactivity and selectivity of such bromination reactions under different conditions have been thoroughly investigated, offering pathways to synthesize complex brominated isoquinolines (Sanders et al., 2010).
Antipsychotic Agent Research
The structural motif of the specified chemical compound is present in research targeting antipsychotic agents. Conformationally restricted analogs of known antipsychotic drugs have been synthesized to explore their affinity to dopamine D-2 receptors, an essential target for the pharmacological treatment of schizophrenia. This research aids in understanding the structure-activity relationships critical for the development of new therapeutic agents (Norman et al., 1993).
Synthesis of Complex Isoquinolines
The synthesis of complex isoquinolines, including 4-bromo-1,2-dihydroisoquinolines, has been achieved through innovative methods such as rhodium-catalyzed reactions. These syntheses provide access to highly functionalized isoquinolines, which are of significant interest due to their potential biological activities. The formation of bromonium ylides as key intermediates in these reactions demonstrates the versatility of bromoisoquinolines in organic synthesis (He et al., 2016).
properties
IUPAC Name |
4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O/c24-21-9-7-18(8-10-21)23(28)26-15-22(19-6-3-12-25-14-19)27-13-11-17-4-1-2-5-20(17)16-27/h1-10,12,14,22H,11,13,15-16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOANUSGRZGWOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-benzyl-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2431689.png)
![(5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2431690.png)
![4,7,8-Trimethyl-2-prop-2-enyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431692.png)
![N-(3-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2431693.png)
![(Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2431694.png)
![2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2431695.png)
![4-methyl-N-(2-{6-[(1-naphthylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2431696.png)
![Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2431699.png)